molecular formula C14H13BrN2O B4425826 2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide

2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B4425826
M. Wt: 305.17 g/mol
InChI Key: QVDHLFIPAAOOFT-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide is an organic compound with the molecular formula C14H13BrN2O It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a pyridin-4-yl ethyl group at the nitrogen atom

Properties

IUPAC Name

2-bromo-N-(2-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-13-4-2-1-3-12(13)14(18)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDHLFIPAAOOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.

    N-Alkylation: The 2-bromobenzamide is then subjected to N-alkylation with 2-(pyridin-4-yl)ethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and the pyridin-4-yl group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromobenzamide: Lacks the pyridin-4-yl ethyl group, making it less versatile in terms of biological activity.

    N-[2-(pyridin-4-yl)ethyl]benzamide: Lacks the bromine atom, which can affect its reactivity and binding properties.

    4-bromo-N-(pyridin-2-ylmethylene)aniline: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of both the bromine atom and the pyridin-4-yl ethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide
Reactant of Route 2
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2-bromo-N-[2-(pyridin-4-yl)ethyl]benzamide

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